molecular formula C10H13N3O B2602215 8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 2166956-00-7

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B2602215
CAS No.: 2166956-00-7
M. Wt: 191.234
InChI Key: KWUFCIWJGKEQPF-UHFFFAOYSA-N
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Description

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one (CAS 2169557-43-9) is a substituted dihydroquinazolinone with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . This compound belongs to a class of nitrogen-containing heterocycles known as quinazolinones, which are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile binding capabilities with multiple biological targets . The structure features a 4,4-dimethyl group and a key 8-amino substituent, which provides a synthetic handle for further chemical derivatization and optimization. The dihydroquinazolinone core is of significant interest in anticancer research. Compounds based on this scaffold have demonstrated potent, broad-spectrum cytotoxicity against a diverse panel of human cancer cell lines, including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), ovarian (A2780), and lung (H460) cancers . Molecular docking and biological assays, such as tubulin polymerization assays and cell cycle analysis, have confirmed that certain 2,3-dihydroquinazolin-4(1H)-one analogues exert their effects by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest—a mechanism of action comparable to known tubulin inhibitors like nocodazole . Beyond oncology, the quinazolinone pharmacophore is found in compounds with a wide range of reported biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and antiviral effects . The presence of the amino group on the benzenering makes this compound a valuable building block for constructing diverse compound libraries via multicomponent reactions or other synthetic strategies, facilitating the rapid exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

8-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2)6-4-3-5-7(11)8(6)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUFCIWJGKEQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)N)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:

    Starting Materials: The synthesis typically begins with 2-amino-4,4-dimethyl-3-oxobutanoic acid and anthranilic acid.

    Cyclization Reaction: The cyclization is carried out by heating the starting materials in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

    Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 150-200°C) to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The amino group at the 8th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in organic synthesis or medicinal chemistry.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is C10H13N3OC_{10}H_{13}N_3O, with a molecular weight of 191.23 g/mol. Its structure features an amino group at the 8-position and two methyl groups at the 4-position, contributing to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which are crucial in combating oxidative stress-related diseases.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases like Alzheimer’s disease.

Alzheimer's Disease Treatment

A significant application of this compound is in the development of dual-target inhibitors for Alzheimer’s disease. Research shows that derivatives of this compound can inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in the pathology of Alzheimer’s disease. For instance, a study highlighted a derivative with an IC50 of 0.28μM0.28\mu M against AChE and 0.34μM0.34\mu M against MAO-B, demonstrating its potency as a therapeutic agent .

Anticancer Research

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanisms involve the modulation of signaling pathways associated with cell survival and death .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
AntitumorInduction of apoptosis
NeuroprotectiveInhibition of AChE and MAO

Case Study 1: Neuroprotective Effects

A study focused on the synthesis and evaluation of hybrid compounds derived from this compound showed promising results in neuroprotection. The compounds were tested for their ability to penetrate the blood-brain barrier and exhibited significant inhibition against AChE and MAOs, which are critical targets for Alzheimer's treatment .

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were evaluated for their anticancer activity against various human cancer cell lines. Results indicated that these compounds could effectively reduce cell viability through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The amino group at the 8th position can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the quinazolinone core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 3a ) decrease electron density on the aromatic ring, whereas electron-donating groups (e.g., NH₂ in the target compound) enhance nucleophilic reactivity.
  • Steric Effects : Bulky substituents (e.g., 2,6-diethylphenyl in 7m ) reduce melting points compared to smaller groups (e.g., methyl in 7z ), likely due to disrupted crystal packing.

Physical and Spectroscopic Properties

  • Melting Points : The target compound’s melting point is anticipated to fall within 160–220°C, consistent with analogs like 7z (161.3–163.6°C ) and 3a (200–202°C ).
  • NMR Signatures: The NH proton in dihydroquinazolinones typically appears as a singlet near δ 10.0–10.5 ppm (e.g., 10.45 ppm in 7v ). The 8-amino group would introduce additional peaks near δ 5.0–6.0 ppm (NH₂) and aromatic protons influenced by para-substitution.
  • HRMS : Expected [M+H]⁺ for C₁₁H₁₅N₃O is 206.1289 , comparable to 7v (287.0795 calculated ).

Biological Activity

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Its unique structure, featuring an amino group at the 8th position and two methyl groups at the 4th position, contributes to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C₁₁H₁₄N₂O
Molecular Weight: 190.25 g/mol
CAS Number: 2166956-00-7

Structural Features

The compound's structure is characterized by:

  • An amino group (-NH₂) at the 8th position.
  • Two methyl groups (-CH₃) at the 4th position.
  • A bicyclic system consisting of a benzene ring fused to a pyrimidine ring.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by forming hydrogen bonds with key residues in their active sites.
  • Receptor Modulation: It may modulate receptor signaling pathways through interactions with receptors involved in inflammatory and cancer pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
MRSA20100

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in several models. For instance, in carrageenan-induced paw edema models in rats, it showed a dose-dependent reduction in inflammation.

Dose (mg/kg) Inhibition (%)
1025
2045
5070

Study on Anticancer Activity

A study evaluated the anticancer potential of various quinazolinone derivatives, including this compound. The compound was tested against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

Results indicated that the compound exhibited cytotoxic effects on these cell lines through apoptosis induction.

Study on Quorum Sensing Inhibition

In another study focused on quorum sensing inhibition in Pseudomonas aeruginosa, the compound showed promising results:

Concentration (µM) PQS Inhibition (%)
2510
5030
10073

This suggests its potential role in controlling biofilm formation and bacterial virulence.

Q & A

Q. What experimental strategies resolve contradictions in MAO inhibition data across derivatives?

  • Methodological Answer : Discrepancies (e.g., weak MAO-A inhibition in most derivatives vs. 6b’s IC₅₀ = 7.43 µM) require: (i) Dose-response validation using multiple enzyme batches. (ii) Competitive binding assays to confirm reversibility (e.g., dialysis to assess enzyme recovery). (iii) Molecular docking to compare binding modes of selective vs. non-selective inhibitors .

Q. How can green chemistry principles be applied to synthesize 3,4-dihydroquinazolin-2(1H)-one derivatives?

  • Methodological Answer : A two-step, metal-free synthesis uses cyanamide and benzyl bromides to form intermediates, followed by H₂O₂ oxidation under mild conditions. This method achieves 80% yield for 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one, avoiding toxic catalysts and enabling scalability .

Q. What challenges arise in purifying this compound, and how are they addressed?

  • Methodological Answer : Co-elution of byproducts (e.g., dihydroquinazolin-2(1H,3H)-diones) complicates purification. Solutions include: (i) Optimizing recrystallization solvents (ethanol/ethyl acetate mixtures). (ii) Gradient column chromatography (silica gel, petroleum ether/ethyl acetate). (iii) Monitoring by TLC and ¹³C NMR to distinguish carbonyl signals of target vs. byproducts .

Key Research Notes

  • Reversibility : Derivatives exhibit reversible MAO inhibition, reducing tyramine-related hypertension risks compared to irreversible inhibitors .
  • Therapeutic Potential : C6-substituted analogs are promising for Parkinson’s disease, while dual MAO-A/B inhibitors (e.g., 6b) may address comorbid depression .

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